2-(2,4-Dioxo-5-(trifluoromethyl)-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
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Overview
Description
2-(2,4-Dioxo-5-(trifluoromethyl)-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is a compound that belongs to the class of pyrimidinones. Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with keto groups at positions 2 and 4. The trifluoromethyl group at position 5 adds unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-5-(trifluoromethyl)-3,4-dihydropyrimidin-1(2H)-yl)acetic acid can be achieved through a multi-step process. One common method involves the cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature using a catalyst such as SnO2/SiO2 . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-5-(trifluoromethyl)-3,4-dihydropyrimidin-1(2H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto groups to hydroxyl groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(2,4-Dioxo-5-(trifluoromethyl)-3,4-dihydropyrimidin-1(2H)-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxo-5-(trifluoromethyl)-3,4-dihydropyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-5-fluoropyrimidine: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
2,4-Dioxo-5-methylpyrimidine: Contains a methyl group at position 5.
2,4-Dioxo-5-chloropyrimidine: Features a chlorine atom at position 5.
Uniqueness
The presence of the trifluoromethyl group in 2-(2,4-Dioxo-5-(trifluoromethyl)-3,4-dihydropyrimidin-1(2H)-yl)acetic acid imparts unique chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C7H5F3N2O4 |
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Molecular Weight |
238.12 g/mol |
IUPAC Name |
2-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]acetic acid |
InChI |
InChI=1S/C7H5F3N2O4/c8-7(9,10)3-1-12(2-4(13)14)6(16)11-5(3)15/h1H,2H2,(H,13,14)(H,11,15,16) |
InChI Key |
UBQARAVQYYEXIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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